2,3',5-Tribromobiphenyl

説明

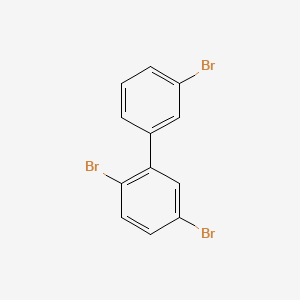

Structure

3D Structure

特性

IUPAC Name |

1,4-dibromo-2-(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYRZFKOZZOCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074766 | |

| Record name | PBB 026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-35-2 | |

| Record name | 2,3',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF42BG6Z4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Isomeric Characterization of 2,3 ,5 Tribromobiphenyl

Laboratory Synthesis Routes for 2,3',5-Tribromobiphenyl and Analogous Congeners

The laboratory synthesis of PBBs, including this compound, can be achieved through several established chemical reactions. These methods are often adapted from the synthesis of their chlorinated counterparts, polychlorinated biphenyls (PCBs).

One of the classical methods is the Ullmann reaction , which involves the copper-catalyzed coupling of two aryl halides. organic-chemistry.orgiitk.ac.inwikipedia.org This reaction is typically performed at high temperatures and can be used to produce symmetrical biaryls. organic-chemistry.org However, modern variations of the Ullmann reaction have been developed to allow for the synthesis of unsymmetrical biphenyls, which is necessary for producing congeners like this compound. These improved methods may use palladium or nickel catalysts and have milder reaction conditions. wikipedia.org

Another powerful and widely used method is the Suzuki coupling reaction . researchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction joins an aryl boronic acid with an aryl halide. researchgate.netwikipedia.org The Suzuki coupling is known for its high selectivity and good yields, making it a preferred method for synthesizing specific PBB congeners for research purposes. researchgate.net For example, to synthesize this compound, one could couple a dibromophenylboronic acid with a monobromobenzene, or vice versa, in the presence of a palladium catalyst and a base. researchgate.net

The Grignard reaction provides another synthetic route. organic-chemistry.orgwikipedia.org This involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. organic-chemistry.orgpressbooks.pub For PBB synthesis, an arylmagnesium bromide could be reacted with another aryl halide in the presence of a catalyst.

Diazo coupling is also a documented method for synthesizing research quantities of PBBs. cdc.gov This involves the reaction of a brominated aniline (B41778) with an excess of a corresponding bromobenzene. cdc.gov For instance, a specific hexabromobiphenyl congener can be synthesized by the diazo coupling of 3,4,5-tribromoaniline (B1304853) with 1,2,3-tribromobenzene. cdc.gov

| Synthetic Method | Key Reagents | Catalyst | General Characteristics |

|---|---|---|---|

| Ullmann Reaction | Two aryl halides | Copper (classical), Palladium or Nickel (modern) | Good for symmetrical biphenyls; modern variations allow for unsymmetrical synthesis under milder conditions. organic-chemistry.orgwikipedia.org |

| Suzuki Coupling | Aryl boronic acid and aryl halide | Palladium | High selectivity and good yields; versatile for unsymmetrical congeners. researchgate.netwikipedia.org |

| Grignard Reaction | Organomagnesium halide (Grignard reagent) and an electrophile | Often requires a catalyst | Forms new carbon-carbon bonds; can be used to create unsymmetrical biphenyls. organic-chemistry.orgpressbooks.pub |

| Diazo Coupling | Brominated aniline and bromobenzene | None specified | Suitable for synthesizing specific congeners for research. cdc.gov |

Strategies for Congener-Specific Synthesis for Research Applications

For toxicological and environmental studies, it is essential to have access to pure, individual PBB congeners. Commercial PBB mixtures, such as FireMaster BP-6, contain a complex variety of congeners, making it difficult to attribute specific biological effects to a single compound. cdc.govcdc.gov Therefore, congener-specific synthesis is paramount.

The Suzuki coupling reaction is particularly well-suited for this purpose due to its high degree of control and selectivity. researchgate.net By carefully choosing the starting aryl boronic acid and aryl halide, researchers can precisely dictate the substitution pattern of the resulting biphenyl (B1667301). For instance, to synthesize this compound, one could strategically use 2,5-dibromophenylboronic acid and 1-bromo-3-iodobenzene (B1265593) (as iodides are more reactive in Suzuki couplings) to achieve the desired connectivity. The ability to synthesize gram quantities of individual PBB congeners is crucial for in-depth toxicological evaluations. researchgate.net

Diazo coupling has also been successfully employed to synthesize specific PBB congeners for research, including various hexabromobiphenyls. cdc.gov While perhaps not as widely used as the Suzuki coupling, it remains a viable option for accessing specific isomers.

The synthesis of all 209 possible PBB congeners has not been accomplished, but methods for the laboratory-scale synthesis of at least 42 different congeners have been reported, providing a valuable toolbox for researchers. cdc.govcdc.gov

Purity Assessment and Structural Elucidation Techniques in Synthetic Studies

After synthesis, it is critical to verify the purity and confirm the structure of the target PBB congener. A combination of analytical techniques is typically employed for this purpose.

Chromatographic methods , such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are used to separate the desired product from any unreacted starting materials, byproducts, or isomeric impurities. GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for both separation and identification.

Mass spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can help to confirm the identity of the synthesized PBB. nih.govyoutube.com High-resolution mass spectrometry can provide the exact molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguous structural elucidation of PBB congeners. mdpi.comnih.gov ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The coupling patterns and chemical shifts in the NMR spectra allow for the precise determination of the bromine substitution pattern on the biphenyl rings. For more complex structures or to resolve ambiguities, two-dimensional NMR techniques can be employed.

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups and to provide a "fingerprint" of the molecule, which can be compared to reference spectra if available. youtube.commdpi.com

| Technique | Information Provided | Primary Use in PBB Analysis |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds | Purity assessment and separation of isomers. cdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds | Purification of synthetic products. nih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirmation of molecular formula and structural fragments. nih.govyoutube.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (atom connectivity) | Unambiguous determination of the bromine substitution pattern. mdpi.comnih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups | Confirmation of the overall molecular structure and functional groups. youtube.commdpi.com |

Formation of this compound as an Environmental Transformation Product

This compound, along with other lower-brominated PBBs, can be formed in the environment through the degradation of more highly brominated congeners. mdpi.comnih.govresearchgate.net This transformation is a significant process as the resulting lower-brominated compounds can have different toxicological profiles than the parent compounds.

The primary mechanism for the environmental degradation of PBBs is photolysis , or decomposition by sunlight. cdc.govepa.gov When higher-brominated PBBs, such as those found in commercial flame retardant mixtures, are exposed to ultraviolet (UV) light, they can undergo reductive debromination. cdc.govepa.gov This process involves the removal of bromine atoms from the biphenyl structure. For example, studies have shown that the photolysis of hexabromobiphenyls can lead to the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov It is plausible that this compound could be formed through the sequential photolytic debromination of various hexa-, penta-, and tetrabromobiphenyl congeners present in the environment.

Another potential pathway for the formation of lower-brominated PBBs is through microbial degradation . mdpi.comnih.govresearchgate.net Under anaerobic conditions, certain microorganisms can reductively debrominate PBBs. mdpi.comnih.gov Research has indicated that microbial action tends to preferentially remove bromine atoms from the meta and para positions. nih.gov For instance, the microbial debromination of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), a major component of FireMaster mixtures, has been shown to produce various tetrabromobiphenyls. mdpi.comnih.gov Further microbial action on these or other tetrabromobiphenyls could potentially lead to the formation of tribromobiphenyls like this compound.

Environmental Behavior, Fate, and Transformation of Polybrominated Biphenyls, with Relevance to Tribromobiphenyls

Environmental Distribution and Inter-compartmental Partitioning

The environmental distribution of PBBs, including tribromobiphenyls, is governed by their physicochemical properties, primarily their low water solubility and high octanol-water partition coefficients, which lead to their strong association with organic matter.

Atmospheric Transport and Deposition Dynamics

Due to their low volatility, PBBs are predominantly associated with airborne particulate matter. semanticscholar.org This association facilitates their atmospheric transport over long distances, although they are not expected to travel as far as more volatile compounds. cdc.gov Removal from the atmosphere occurs through wet and dry deposition. cdc.gov For instance, studies on similar compounds like polybrominated diphenyl ethers (PBDEs) have shown that congeners can be transported to remote regions, with deposition fluxes being influenced by particle settling and precipitation. copernicus.org The detection of a tribrominated PBDE (BDE17) in the atmosphere has been suggested as a breakdown product from atmospheric debromination processes of more highly brominated congeners. nih.gov This indicates that atmospheric processes can alter the congener profile of these compounds during transport.

Interaction with Soil and Sediment Matrices: Adsorption and Persistence

Once deposited, tribromobiphenyls are expected to strongly adsorb to soil and sediment. This strong adsorption is a key characteristic of PBBs in general, leading to their persistence in these matrices. cdc.gov The organic carbon content of the soil is a primary factor influencing the extent of adsorption. cdc.gov Due to this strong binding, the mobility of PBBs in soil is low, reducing their potential to leach into groundwater. semanticscholar.org However, runoff containing eroded soil particles can transport these compounds to aquatic environments. cdc.gov The persistence of PBBs in soil is high, with studies showing little to no significant degradation over extended periods.

Aquatic System Dynamics: Water Column and Suspended Particulate Interactions

Table 1: Bioconcentration Factors (BCF) for Selected PBB Congeners

| Compound | BCF Value |

|---|---|

| 2,6-dibromobiphenyl | 1,267 |

| 2,4-dibromobiphenyl | 1,343 |

| 3,4-dibromobiphenyl | 63 |

| 2,5,4'-tribromobiphenyl | 425 |

| 2,2',4,5'-tetrabromobiphenyl | 314 |

| 2,3',4',5-tetrabromobiphenyl | 111 |

| Hexabromobiphenyl | 2–48 |

| Octabromobiphenyl | 0.02 |

Source: Zitko, 1979 cdc.gov

Mechanisms of Environmental Degradation

The degradation of PBBs in the environment is a slow process, with photodegradation being one of the primary transformation pathways.

Photodegradation Pathways and Byproducts

PBBs can undergo photodegradation in the presence of light, particularly ultraviolet (UV) radiation. inchem.org This process has been observed in various media, including organic solvents and on soil surfaces. cdc.gov The primary photochemical reaction for PBBs is reductive debromination, leading to the formation of lower-brominated biphenyls. cdc.govinchem.org

Light exposure can induce the cleavage of carbon-bromine bonds in PBB molecules, with the subsequent replacement of the bromine atom with a hydrogen atom. This process of reductive debromination results in the formation of PBB congeners with fewer bromine atoms. cdc.govinchem.org For example, the irradiation of hexabromobiphenyl has been shown to produce pentabromobiphenyls and tetrabromobiphenyls. cdc.gov While the specific byproducts of 2,3',5-tribromobiphenyl photodegradation have not been detailed in available literature, it is anticipated that it would lead to the formation of various dibromobiphenyl and monobromobiphenyl congeners, and ultimately biphenyl (B1667301). The rate and extent of photodegradation are influenced by factors such as the solvent or matrix, the wavelength of light, and the presence of other substances that can act as photosensitizers. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5,4'-tribromobiphenyl |

| 2,6-dibromobiphenyl |

| 2,4-dibromobiphenyl |

| 3,4-dibromobiphenyl |

| 2,2',4,5'-tetrabromobiphenyl |

| 2,3',4',5-tetrabromobiphenyl |

| Hexabromobiphenyl |

| Octabromobiphenyl |

| Pentabromobiphenyl |

| Tetrabromobiphenyl |

| Dibromobiphenyl |

| Monobromobiphenyl |

| Biphenyl |

| Polybrominated Biphenyls (PBBs) |

| Polybrominated Diphenyl Ethers (PBDEs) |

Oxidative Processes and Potential for Hydroxylation

The transformation of Polybrominated Biphenyls (PBBs) in the environment is not limited to debromination. Oxidative processes, both biotic and abiotic, play a role in their fate, often leading to the formation of hydroxylated PBBs (OH-PBBs). In biological systems, PBBs can be metabolized by cytochrome P450 enzymes. nih.gov This metabolic transformation introduces polar hydroxyl (-OH) groups onto the biphenyl structure, which generally increases the water solubility of the compounds, potentially facilitating their detoxification and excretion from organisms. nih.gov

The formation of hydroxylated metabolites is a significant transformation pathway, as these products may have different toxicological profiles than their parent compounds. nih.gov For instance, studies on related brominated compounds, like bromophenols, have shown that oxidation via processes such as treatment with potassium permanganate can generate hydroxylated dimeric products, including OH-PBBs. acs.org While the resistance of PBBs to oxidation is a key factor in their persistence, the formation of OH-PBBs represents a notable transformation. nih.gov The rate of this oxidative transformation appears to be slower for PBBs compared to their already hydroxylated counterparts (OH-PBDEs), suggesting that once formed, these hydroxylated metabolites may undergo further, more rapid degradation. nih.gov

Influence of Environmental Media on Photodegradation Kinetics

Photodegradation, or the breakdown of compounds by light, is a crucial pathway for the environmental degradation of PBBs. nih.gov The kinetics of this process are significantly influenced by the surrounding environmental medium. The type of solvent, presence of other substances, and pH of the medium can alter both the rate and the mechanism of degradation.

Research on the photocatalytic degradation of 2,4,5-tribromobiphenyl (PBB-29) demonstrated that the solvent system dictates the reaction pathway. rsc.org In a methanol solvent, the degradation proceeds through reductive debromination. However, when the solvent is shifted to water, the mechanism changes to an oxidative process. rsc.orgresearchgate.net This highlights the critical role of the medium in determining the fate of PBBs.

The presence of other substances in the water, such as humic acids, can also affect photodegradation rates. Studies on the photolysis of tetrabromobisphenol A (TBBPA), a related brominated flame retardant, showed that increasing concentrations of humic acid led to a decrease in the degradation rate constant. nih.gov This is attributed to the competitive absorption of photons by humic acid molecules, which effectively shields the PBBs from the light source. nih.gov The pH of the water also plays a role, with photolysis rates for TBBPA being faster at near-neutral conditions (pH 6-7) compared to more acidic or basic conditions. nih.gov

The initial concentration of the PBB congener can also influence the degradation kinetics, with some studies showing a decrease in degradation rate as the initial concentration increases. mdpi.com

| Environmental Factor | Influence on Photodegradation Kinetics | Mechanism/Reason | Relevant Compound(s) Studied |

|---|---|---|---|

| Solvent Type | Changes degradation mechanism | Methanol promotes reductive debromination; Water promotes oxidation. rsc.orgresearchgate.net | 2,4,5-tribromobiphenyl (PBB-29) |

| Humic Acid | Decreases degradation rate | Competitive absorption of photons by humic acid molecules. nih.gov | Tetrabromobisphenol A (TBBPA) |

| pH | Faster rates at near-neutral pH | Degradation is slower in highly acidic or basic conditions. nih.gov | Tetrabromobisphenol A (TBBPA) |

| Initial Concentration | Higher concentrations can slow the degradation rate | Potential competition for light energy and interference from intermediate products. mdpi.com | New Brominated Flame Retardants (NBFRs) |

Microbial Biotransformation and Reductive Debromination

Microbial activity is a key driver in the environmental fate of PBBs, capable of transforming these persistent compounds through various metabolic processes. nih.govmedcraveonline.com Biotransformation can alter the structure of PBBs, often reducing their toxicity and persistence. medcraveonline.com The two primary microbial degradation routes are anaerobic reductive debromination and aerobic degradation.

Anaerobic Reductive Debromination Specificities of PBB Congeners

Under anaerobic (oxygen-free) conditions, commonly found in sediments and certain soils, the primary microbial degradation pathway for PBBs is reductive debromination. nih.gov This process involves microorganisms removing bromine atoms from the biphenyl structure and replacing them with hydrogen atoms. oup.com

This debromination is highly specific. Microorganisms preferentially remove bromine atoms from the meta and para positions of the biphenyl rings, while ortho bromines are significantly more resistant to removal. oup.comnih.gov This specificity has significant consequences for the types of PBB congeners that are formed and persist in the environment. For example, the debromination of higher brominated congeners often leads to the accumulation of lower brominated congeners with only ortho bromines, such as 2,2'-dibromobiphenyl (2,2'-BB), which can persist for extended periods. nih.gov While complete dehalogenation to biphenyl has been observed in laboratory studies, the process can be slow, with some congeners requiring acclimation periods of several weeks before debromination begins. nih.gov

Studies using anaerobic microorganisms from sediments have demonstrated the debromination of various PBB congeners, including those found in the commercial mixture Firemaster BP-6. nih.govnih.gov The process results in a shift in the congener profile, with the formation of less-brominated products. nih.gov For instance, PBB-153 (2,2',4,4',5,5'-hexabromobiphenyl) can be microbially debrominated at the meta or para positions to produce congeners like PBB-47, PBB-49, and PBB-52. nih.gov

| Original PBB Congener | Debromination Position Preference | Observed Products/Intermediates | Persistence Notes |

|---|---|---|---|

| 4,4'-Dibromobiphenyl (4,4'-BB) | Para | 4-Bromobiphenyl (B57062) (4-BB), Biphenyl nih.gov | 4-BB is a transient intermediate. nih.gov |

| 2,4,6-Tribromobiphenyl (B167079) (2,4,6-BB) | Meta, Para then Ortho | 2,6-Dibromobiphenyl (2,6-BB), 2-Bromobiphenyl (2-BB), Biphenyl nih.gov | Requires a longer acclimation period (7 weeks). nih.gov |

| 2,2'-Dibromobiphenyl (2,2'-BB) | Ortho | 2-Bromobiphenyl (2-BB), Biphenyl nih.gov | Requires a very long acclimation period (14 weeks) and persists when formed as an intermediate. nih.gov |

| Firemaster BP-6 Mixture | Meta, Para | Accumulation of 2,2'-Dibromobiphenyl (2,2'-BB) nih.gov | Ortho debromination was not significantly observed in some studies. nih.gov |

| PBB-153 (2,2',4,4',5,5'-HBB) | Meta, Para | PBB-47, PBB-49, PBB-52 nih.gov | Products are tetra-brominated congeners. nih.gov |

Role of Microbial Community Structure in PBB Degradation

The degradation of PBBs in the environment is rarely accomplished by a single microbial species. Instead, it is the result of the collective metabolic activities of a diverse microbial community or consortium. nih.govresearchgate.net The structure of this community is a determining factor in the extent and rate of PBB degradation.

Different microorganisms within the community may carry out different steps of the degradation process. researchgate.net For instance, in an anaerobic environment, one group of bacteria, such as those from the Dehalococcoides genus, might be responsible for the initial reductive debromination of highly brominated PBBs. berkeley.eduberkeley.edu Another group of microbes could then further degrade the resulting lower-brominated congeners. berkeley.edu This metabolic handoff is crucial for more complete degradation.

The composition of the microbial community can change in response to the presence of PBBs. Over time, microorganisms capable of utilizing or transforming the pollutants may become more abundant. nih.govmdpi.com The efficiency of degradation is therefore dependent on the presence and activity of the right combination of microbial species with the necessary enzymatic machinery. A sequential anaerobic-aerobic process, which leverages different microbial communities, has been proposed as a potential strategy for the complete degradation of related compounds like TBBPA, where anaerobic microbes first debrominate the molecule, and aerobic microbes then degrade the resulting biphenyl structure. asm.org

Thermal Degradation and Pyrolysis Products

When materials containing PBBs are subjected to high temperatures, such as during incineration or in accidental fires, they undergo thermal degradation and pyrolysis. murdoch.edu.au This process breaks down the PBB molecules and can generate a range of hazardous byproducts. cdu.edu.au

The primary products of thermal decomposition often include hydrogen bromide (HBr), a corrosive gas, as well as brominated benzenes and brominated phenols. murdoch.edu.aucetjournal.it The exact composition of the pyrolysis products depends on the specific PBB congener and the conditions of the thermal event, such as temperature and oxygen availability. murdoch.edu.au

Of significant concern is the potential for thermal degradation of PBBs to form polybrominated dibenzofurans (PBDFs). nih.govcdu.edu.aunih.gov PBDFs are structurally similar to dioxins and are considered highly toxic. Their formation can occur through the reaction of PBBs at elevated temperatures, particularly during incomplete combustion. murdoch.edu.aunih.gov The oxidation of an ortho-phenyl-type radical, formed after the loss of an ortho-bromine atom, is a critical step in the formation of PBDFs from PBBs. nih.gov The presence of bromine atoms from the degradation process can also inhibit complete combustion, further promoting the formation of these and other brominated products of incomplete combustion. murdoch.edu.aucdu.edu.au

| Brominated Flame Retardant (BFR) Class | Decomposition Temperature Range | Major Thermal Degradation Products | Notes |

|---|---|---|---|

| PBBs (general) | 280–900°C murdoch.edu.au | Hydrogen bromide (HBr), Brominated benzenes, Brominated phenols, Polybrominated dibenzofurans (PBDFs) murdoch.edu.aucdu.edu.aucetjournal.it | PBDF formation is a major toxicological concern. nih.govcdu.edu.au |

| Decabromobiphenyl (Deca-BB) | > 330°C nih.gov | Debromination products, PBDFs nih.gov | Decomposition is facilitated by reactions with reactive radicals (H, Br, OH). nih.gov |

| End-capped brominated epoxy (F-3020) | Begins ~260°C | HBr, CH3Br, 2,4,6-tribromophenol, Methane, Acetone cdu.edu.au | Decomposes in multiple stages. cdu.edu.au |

| 1,2-bis(pentabromodiphenyl)ethane (DBDPE) | ~650°C | Hydrogen bromide, Bromine, Tribromomethane, Tetrabromoethylene cetjournal.it | A "new" brominated flame retardant. |

Characterization of Environmental Transformation Products

In the environment, higher brominated PBBs can undergo degradation to form lower brominated biphenyl congeners. nih.govepa.gov This transformation is significant because the less brominated congeners may exhibit different toxicity and environmental mobility. epa.gov Two primary mechanisms drive this process: photodegradation and microbial degradation. nih.gov

Photochemical reactions, particularly under sunlight, are an important degradation pathway for halogenated aromatic compounds. nih.gov The photolytic degradation of PBBs in solution involves reductive debromination, where bromine atoms are sequentially removed, resulting in the formation of biphenyls with fewer bromine substituents. cdc.gov

Additionally, anaerobic microorganisms are capable of degrading PBBs through reductive debromination. nih.gov This process has been observed to occur in a stepwise fashion. For instance, the highly brominated PBB-153 (a hexabromobiphenyl) can be microbially debrominated to form tetrabromobiphenyls. These can be further debrominated to produce tribromobiphenyl congeners such as PBB-17 and PBB-18. nih.gov Subsequent debromination of these tribromobiphenyls can then yield dibromobiphenyls, such as PBB-4. nih.gov This indicates a clear environmental pathway where more heavily brominated PBBs act as precursors to congeners with fewer bromine atoms, including tribromobiphenyls.

The biotransformation of PBBs in living organisms can lead to the formation of hydroxylated (-OH) and methoxylated (-OCH₃) metabolites. nih.govnih.gov These metabolic processes are often mediated by cytochrome P450 enzymes. nih.gov While specific studies on this compound are limited, the metabolic pathways for structurally similar compounds, such as other PBBs, polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs), are well-documented and provide a strong basis for understanding its fate.

Hydroxylated metabolites (OH-PBBs) are formed by the enzymatic addition of a hydroxyl group to the biphenyl structure. epa.gov These hydroxylated compounds can then undergo further transformation. For example, studies on PCBs have shown that hydroxylated metabolites can be converted into methoxylated and sulfated forms within plants, and that this process can be reversible. nih.gov

Hydroxylated and methoxylated metabolites of brominated flame retardants have been detected in various environmental compartments and organisms. nih.govmdpi.com For example, a study on the metabolism of lower-brominated PBDEs in maize plants identified multiple hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites, demonstrating that these transformation pathways are active in plants. nih.gov These findings suggest that PBBs, including tribromobiphenyls, that are taken up by organisms are likely to be converted into these polar metabolites as part of detoxification and elimination processes.

| Product Class | Transformation Process | Description | Significance |

|---|---|---|---|

| Lower Brominated Congeners | Photodegradation, Microbial Debromination | PBBs with fewer bromine atoms than the parent compound (e.g., di- and mono-bromobiphenyls). nih.govcdc.gov | Alters the toxicity, persistence, and mobility of the original PBB mixture. epa.gov |

| Hydroxylated Metabolites | Biotransformation (e.g., by P450 enzymes) | Parent PBB structure with one or more hydroxyl (-OH) groups added. epa.gov | Increases water solubility, facilitating excretion; can also have specific biological activities. mdpi.com |

| Methoxylated Metabolites | Biotransformation (methylation of hydroxylated metabolites) | Parent PBB structure with one or more methoxy (-OCH₃) groups added. nih.govnih.gov | Represents a further step in the metabolic pathway of PBBs in organisms. nih.gov |

Bioaccumulation, Biotransformation, and Toxicokinetics in Biological Systems

Uptake and Distribution within Organisms

Once introduced into an organism, 2,3',5-Tribromobiphenyl, like other PBBs, is readily absorbed and distributed to various tissues. nih.gov Its movement and accumulation are heavily influenced by the lipid content of the tissues.

Bioaccumulation Factors and Trophic Transfer in Aquatic Ecosystems

The bioaccumulation potential of PBBs in aquatic environments is significant, with congeners being readily taken up by organisms from the surrounding water. nih.govcdc.gov The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the water, is a key indicator of this potential. While specific BCF data for this compound are not extensively documented, studies on other tribromobiphenyl isomers provide valuable insight. For instance, research has shown that BCF values for PBBs tend to increase with the degree of bromination up to tetrabromobiphenyls. cdc.govinchem.org

Data for related tribromobiphenyl congeners in fish species demonstrate substantial bioaccumulation. cdc.govinsilico.eu For example, the whole-body BCF for 2,5,4'-tribromobiphenyl in juvenile Atlantic salmon has been determined to be 425. cdc.gov In guppies, the lipid weight-based BCF for 2,4,6-tribromobiphenyl (B167079) was reported to be 115,000. cdc.gov These findings suggest that this compound would also exhibit a high potential for bioaccumulation in aquatic life.

The lipophilic nature of PBBs facilitates their transfer through the food chain, a process known as trophic transfer or biomagnification. mdpi.com As these compounds move up the trophic levels, their concentrations tend to increase in the tissues of organisms, with apex predators accumulating the highest levels. mdpi.com This process is a significant route of exposure for higher-level organisms, including humans. mdpi.com

| PBB Congener | Species | Bioconcentration Factor (BCF) | BCF Basis | Reference |

| 2,5,4'-Tribromobiphenyl | Juvenile Atlantic salmon | 425 | Whole Body | cdc.gov |

| 2,4,6-Tribromobiphenyl | Guppy (Poecilia reticulata) | 115,000 | Lipid Weight | cdc.gov |

| 3,4-Dibromobiphenyl | Juvenile Atlantic salmon | 63 | Whole Body | cdc.gov |

| 2,4-Dibromobiphenyl | Juvenile Atlantic salmon | 1,343 | Whole Body | cdc.gov |

Tissue-Specific Accumulation Patterns and Lipid Affinity

The strong lipophilicity of PBBs, including this compound, drives their partitioning into lipid-rich tissues upon absorption. nih.govontosight.ai Following exposure, these compounds are distributed throughout the body and tend to accumulate in adipose tissue, skin, liver, and breast milk. nih.gov The affinity for lipids means that a dynamic equilibrium is established, with PBBs being stored in these fatty compartments. cdc.gov This sequestration in adipose tissue leads to long-term retention and a slow elimination from the body. ethernet.edu.et

Vertical Transfer: Transplacental and Lactational Pathways

A critical aspect of PBB toxicokinetics is their ability to be transferred from mother to offspring, a process known as vertical transfer. researchgate.net This can occur during gestation via the placenta and after birth through lactation. researchgate.netnih.gov PBBs have been detected in maternal serum, cord serum, and breast milk, confirming these pathways of exposure for developing fetuses and nursing infants. nih.gov The transfer of these lipophilic compounds is facilitated by the high lipid content of breast milk and the physiological processes of placental transfer. nih.govresearchgate.net While specific studies on the vertical transfer of this compound are limited, the general behavior of PBBs indicates that this is a significant route of intergenerational exposure, contributing to their persistence in populations. researchgate.net

In Vivo Biotransformation Mechanisms

While PBBs are generally persistent, they can undergo metabolic transformation within the body, primarily aimed at increasing their polarity to facilitate excretion. inchem.orgcdc.gov

Role of Cytochrome P450 Enzymes in PBB Metabolism

The primary enzymes responsible for the metabolism of PBBs are the cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes primarily found in the liver. nih.govpurdue.eduresearchgate.netmdpi.com The rate of metabolism and the resulting metabolites are highly dependent on the specific PBB congener, particularly the number and position of the bromine atoms. nih.gov

The metabolism of PBBs often involves hydroxylation, a reaction catalyzed by CYP enzymes. inchem.org The presence of adjacent unsubstituted carbon atoms in the biphenyl (B1667301) structure is a key factor influencing a congener's susceptibility to metabolism. mdpi.com PBB congeners with unsubstituted para-positions are generally more readily metabolized. mdpi.com While direct metabolic studies on this compound are scarce, research on structurally similar compounds, such as 2,3',4',5-tetrachlorobiphenyl, has shown that different CYP isoforms (e.g., CYP1A2, CYP2A8) can be involved in hydroxylation at different positions. nih.gov The metabolism of PBBs can be induced by prior exposure to other compounds, such as phenobarbital, which increases the activity of certain CYP enzymes. nih.gov

Formation of Hydroxylated and Other Polar Metabolites in Organisms

The main biotransformation pathway for PBBs is hydroxylation, which results in the formation of hydroxylated PBBs (OH-PBBs). inchem.org This process likely proceeds through the formation of an arene oxide intermediate. inchem.org These hydroxylated metabolites are more polar than the parent compounds, which enhances their solubility in water and facilitates their excretion from the body. smolecule.com

In vivo studies on various PBB congeners have identified several hydroxylated metabolites in urine and feces. nih.gov For example, the metabolism of 4-bromobiphenyl (B57062) in pigs yielded 4'-bromo-4-biphenylol as a major metabolite. nih.gov While the specific hydroxylated derivatives of this compound have not been extensively characterized, it is anticipated that it would undergo similar metabolic hydroxylation, leading to the formation of one or more hydroxylated tribromobiphenyls. The exact position of hydroxylation would be influenced by the steric and electronic effects of the existing bromine atoms.

Elimination and Excretion Pathways

The elimination of PBBs from the body is largely dictated by their lipophilic (fat-soluble) nature. The primary route of excretion for PBBs in humans and various animal species, including rats, monkeys, and cattle, is through the feces. inchem.org Urinary excretion is generally a minor pathway, reserved for the more water-soluble metabolites of lower-brominated congeners. sci-hub.secdc.gov Given that this compound is expected to be metabolized into hydroxylated derivatives, it is plausible that while the parent compound is eliminated in the feces, its more polar metabolites could be excreted in the urine.

Fecal elimination is the principal pathway for the excretion of PBBs. sci-hub.senih.gov This process is tightly linked to biliary excretion, where the liver secretes substances into the bile, which is then released into the small intestine. For PBBs, both the unchanged parent compound and its metabolites can be excreted from the liver into the bile and subsequently eliminated in the feces. sci-hub.se

Studies on cattle fed the commercial PBB mixture FireMaster BP-6 showed that feces was the major route of excretion, accounting for approximately 50% of the administered dose in animals not showing signs of toxicity. sci-hub.senih.gov Even after exposure ceased, feces remained the primary elimination route for non-lactating animals. nih.gov For a lower-brominated congener like this compound, it is anticipated that fecal matter would contain a mixture of the unmetabolized parent compound and its hydroxylated metabolites.

For lactating mammals, excretion into milk represents a significant pathway for eliminating lipophilic PBBs from the body. inchem.orgsci-hub.se The high fat content of milk provides a vehicle for these compounds to be transferred from the mother to her offspring. sci-hub.se In lactating cows, milk fat becomes a more significant excretory route than feces after exposure has ended. nih.gov Data from the 1973 Michigan contamination incident revealed PBB concentrations as high as 595 mg/kg in milk from affected farms. cdc.govnih.gov

Similarly, in egg-laying (oviparous) animals, PBBs are transferred to the lipid-rich yolk of the eggs. sci-hub.se This serves as a major route of maternal transfer and elimination. During the Michigan incident, PBB levels in eggs from contaminated farms were found to be as high as 59.7 mg/kg. cdc.gov Although no specific data exist for this compound, it is expected to follow this excretion pattern due to its chemical properties.

Table 2: Reported PBB Concentrations in Milk and Eggs from Contaminated Sources

| Sample Type | Organism | PBB Mixture/Congener | Reported Concentration | Reference |

| Milk | Cattle | FireMaster Mixture | Up to 595 mg/kg (fat basis) | cdc.govnih.gov |

| Milk | Cattle | Hexabromobiphenyl | ~25 times higher than heptabromobiphenyl | nih.gov |

| Eggs | Poultry | FireMaster Mixture | Up to 59.7 mg/kg | cdc.gov |

| Eggs | Hens | Heptabromobiphenyl | Lower transfer efficiency than hexabromobiphenyl | nih.gov |

Note: The data in this table pertain to general PBB mixtures or other specific congeners, as research specifically detailing the excretion of this compound in milk and eggs is not available.

Toxicological Mechanisms and Cellular Responses of Polybrominated Biphenyls

Aryl Hydrocarbon Receptor (AhR) Activation and Associated Effects

Polybrominated biphenyls (PBBs) exert a range of toxic effects, many of which are initiated by their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov In its inactive state, the AhR is located in the cytoplasm as part of a protein complex. nih.govnih.gov Upon binding by a ligand, such as certain PBB congeners, the receptor complex undergoes a conformational change. This change facilitates the translocation of the AhR into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govplos.org This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription. nih.gov The toxic potency of individual PBB congeners is often determined by the magnitude of the response initiated by its binding with the Ah receptor. nih.govcdc.gov

Induction of Xenobiotic-Metabolizing Enzymes (e.g., CYP1A1, CYP1A2)

A primary and well-documented consequence of AhR activation is the induction of a battery of genes, most notably those encoding for Phase I and Phase II xenobiotic-metabolizing enzymes. Among the most sensitive and significant of these are the cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. nih.gov The activation of the AhR-ARNT complex and its subsequent binding to XREs directly upregulates the transcription of the CYP1A1 and CYP1A2 genes. plos.org This leads to an increased production of these enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds. For instance, 3,3',4,4'-Tetrabromobiphenyl (B1219524), a potent AhR agonist, is a strong inducer of aryl hydrocarbon hydroxylase (AHH), an enzymatic activity primarily associated with CYP1A1. nih.gov The induction of these enzymes is a key biomarker for exposure to AhR agonists and is considered a critical step in the cascade of toxic effects associated with compounds like dioxins and certain PBBs. nih.govnih.gov

Receptor Binding Affinities of PBB Congeners and Structure-Activity Relationships

The ability of a PBB congener to activate the AhR pathway is directly related to its molecular structure, which dictates its binding affinity for the receptor. This relationship is known as the structure-activity relationship (SAR). A critical determinant of binding affinity is the congener's ability to adopt a planar or coplanar configuration, where the two phenyl rings lie in the same plane. cdc.gov

Congeners with no bromine substitutions in the ortho positions (positions 2, 2', 6, and 6') can more easily achieve this coplanar state, which is structurally similar to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.govosti.gov These non-ortho substituted PBBs are generally the most potent AhR agonists and exhibit the highest "dioxin-like" toxicity. nih.govcdc.gov The presence of even one ortho-bromine substituent forces the phenyl rings to twist relative to each other, resulting in a non-planar configuration that significantly reduces binding affinity for the AhR. cdc.gov

The congener 2,3',5-Tribromobiphenyl possesses one bromine atom in an ortho position (position 2). This structural feature classifies it as a mono-ortho substituted PBB, leading to a non-planar conformation. Consequently, its binding affinity for the AhR and its potential to elicit dioxin-like toxic effects are expected to be significantly lower than those of coplanar PBBs. The toxicity of such non-coplanar congeners is often attributed to different, non-AhR-mediated mechanisms. wikipedia.org

Table 1: Relative Aryl Hydrocarbon Hydroxylase (AHH) Induction Potencies of Selected PBB Congeners

| PBB Congener | Substitution Pattern | Relative AHH Induction Potency (EC50) |

|---|---|---|

| 3,3',4,4'-Tetrabromobiphenyl | Non-ortho | High |

| 2,3',4',5-Tetrabromobiphenyl | Mono-ortho | Moderate to Low |

| 2,2',5,5'-Tetrabromobiphenyl (B1214240) | Di-ortho | Very Low / Negligible |

| This compound | Mono-ortho | Expected to be Low |

This table illustrates the principle of structure-activity relationships. Actual EC50 values vary by study, but the relative potencies are consistent. The potency for this compound is inferred from its structural class.

Endocrine System Disruption Mechanisms

PBBs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.gov EDCs can exert their effects through various mechanisms, including mimicking or blocking natural hormones, altering the synthesis and metabolism of hormones, and modifying hormone receptors. jcpjournal.org The structural similarity of some PBBs and their metabolites to endogenous hormones, particularly thyroid hormones, is a key factor in their endocrine-disrupting activity. nih.gov

Perturbation of Thyroid Hormone Homeostasis

A significant target of PBB toxicity is the thyroid system. nih.govnih.gov Exposure to PBBs has been associated with alterations in the levels of circulating thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). wikipedia.org The structural resemblance between PBBs and thyroid hormones allows them to interact with components of the thyroid hormone system, leading to a disruption of its normal regulation, a state known as perturbed homeostasis. This disruption can have profound effects on growth, development, and metabolism, as thyroid hormones are critical regulators of these processes. wikipedia.org

Mechanisms of Interference with Hormone Synthesis, Transport, and Metabolism

PBBs interfere with thyroid hormone homeostasis through several specific mechanisms:

Interference with Hormone Transport: Thyroid hormones are transported in the blood bound to specific proteins, including transthyretin (TTR) and thyroxine-binding globulin (TBG). Certain PBB congeners and their hydroxylated metabolites can competitively bind to these transport proteins, displacing T4 from its binding sites. nih.gov This competition can lead to lower total T4 levels in the serum and increased metabolic clearance of the hormone. nih.gov

Alteration of Hormone Metabolism: PBBs can affect the enzymes responsible for thyroid hormone metabolism. Deiodinases are enzymes that convert T4 into the more active T3 or inactivate thyroid hormones. researchgate.netmdpi.com Some EDCs can interact with these enzymes, altering the balance of active and inactive thyroid hormones in various tissues. nih.gov

Effects on Hormone Synthesis: Some studies on related halogenated compounds suggest that they can interfere with the synthesis of thyroid hormones in the thyroid gland by affecting enzymes like thyroid peroxidase (TPO), which is essential for hormone production. frontiersin.org

Neurotoxicity Mechanisms

Exposure to PBBs is associated with neurotoxic effects. wikipedia.orgnih.gov The mechanisms underlying this neurotoxicity are complex and can be linked to both AhR-mediated and non-AhR-mediated pathways. One of the most critical mechanisms is the disruption of thyroid hormone homeostasis. Thyroid hormones are indispensable for the normal development and functioning of the central nervous system. wikipedia.org By interfering with the availability of thyroid hormones, especially during critical developmental windows, PBBs can impair neurodevelopmental processes.

Effects on Central and Peripheral Nervous System Function

There is currently no specific information available in the scientific literature detailing the effects of this compound on the central and peripheral nervous system. Studies on other PBB congeners suggest that neurotoxicity is a potential concern for this class of compounds, but direct evidence for this compound is lacking.

Cellular and Molecular Events Underlying Neurotoxicity

The cellular and molecular mechanisms by which this compound may exert neurotoxic effects have not been elucidated in published research. Investigations into the specific molecular targets and signaling pathways affected by this compound are required to understand its potential neurotoxicity.

Immunotoxicity Mechanisms

Detailed studies on the immunotoxic mechanisms of this compound are not available in the current body of scientific literature.

Modulation of Immune Cell Function and Organ Atrophy

There is no specific data from research studies on how this compound may modulate the function of immune cells or lead to the atrophy of immune organs. While some PBBs are known to cause thymic atrophy, this has not been specifically demonstrated for this compound. nih.gov

Impact on Lymphoid Organ Development and Function

The impact of this compound on the development and function of lymphoid organs has not been a subject of scientific investigation to date.

Developmental and Reproductive Toxicity Mechanisms

Specific research on the developmental and reproductive toxicity mechanisms of this compound is not currently available.

Impact on Embryonic and Fetal Development

There are no published studies that specifically investigate the impact of this compound on embryonic and fetal development. While studies on other brominated compounds have shown developmental effects, these findings cannot be directly extrapolated to this compound without specific research.

Effects on Reproductive System Function and Fertility

While specific studies on the reproductive effects of this compound are not available in the provided research, the broader class of polybrominated compounds, including polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), has been associated with significant reproductive toxicity. nih.govnih.gov

Research on related brominated flame retardants demonstrates a range of adverse outcomes on the male reproductive system. nih.govnih.gov Experimental and populational studies on PBDEs, for instance, show effects such as decreased sperm production and quality, altered histology of the testes, and changes in the secretion of reproductive hormones. nih.govnih.govmdpi.com A meta-analysis of studies on Tetrabromobisphenol A (TBBPA), another brominated flame retardant, established a significant association between exposure and negative impacts on the reproductive health of male rodents. nih.govresearchgate.net This analysis revealed that TBBPA exposure was linked to reduced sperm quality and altered hormone levels. nih.govresearchgate.net

Similarly, studies on women have suggested a link between exposure to PBDEs and reduced fertility, indicated by a longer time to pregnancy. nih.gov Although the precise mechanisms for this compound remain uncharacterized, the data from structurally similar compounds suggest that disruption of reproductive function is a key area of toxicological concern for the PBB class.

Table 1: Summary of Reproductive Effects of Related Brominated Compounds

| Compound Class | Observed Effect | Affected Parameter | Model |

|---|---|---|---|

| PBDEs | Reduced Fecundability | Longer time to pregnancy | Human |

| PBDEs | Male Reproductive Toxicity | Decreased sperm production & quality | Experimental |

| TBBPA | Male Reproductive Toxicity | Reduced sperm quality & hormone levels | Rodent (Meta-analysis) nih.govresearchgate.net |

Carcinogenic and Mutagenic Mechanisms

The carcinogenic potential of PBBs is a significant aspect of their toxicology. As a group, PBBs are classified as "probably carcinogenic to humans" (Group 2A). nih.gov The mechanisms underlying this classification involve their ability to act as tumor promoters, their potential for genotoxicity, and the influence of their metabolic activation.

Role of PBBs as Tumor Promoters

The primary mechanism by which PBBs are thought to exert their toxic effects, including tumor promotion, involves the aryl hydrocarbon receptor (AhR). nih.gov PBBs can bind to and activate the AhR, which then initiates the transcriptional upregulation of numerous genes. nih.gov This activation can disrupt biochemical and endocrine pathways, cell cycle regulation, and other critical cellular processes, leading to the toxic responses characteristic of PBBs. nih.gov The AhR signaling pathway is a well-established route involved in the promotion of tumors by various environmental contaminants.

Genotoxicity and DNA Adduct Formation Pathways

Genotoxicity, or damage to DNA, is a critical step in the initiation of carcinogenesis. One of the primary mechanisms of genotoxicity is the formation of DNA adducts, where a chemical covalently binds to DNA. nih.gov While direct studies on DNA adduct formation by this compound are limited, the metabolic pathways of PBBs suggest a potential for such activity.

The process often involves metabolic activation into reactive electrophilic intermediates that can then attack nucleophilic sites on DNA bases. nih.gov For many carcinogens, such as aromatic amines, the principal DNA adducts are formed at the C8 and N² atoms of guanine and the N⁶ atom of adenine. nih.govnih.gov The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially initiating the carcinogenic process. nih.gov The specific types of mutations can be influenced by the structure of the adduct and its location in the DNA sequence. nih.gov

Influence of Metabolite Formation on Carcinogenic Potential

The biotransformation of PBBs is a critical determinant of their carcinogenic potential. PBBs are metabolized by the microsomal monooxygenase system, which is catalyzed by cytochrome P-450 enzymes. nih.gov This process can transform PBB congeners, particularly those with lower bromine content, into hydroxylated derivatives. nih.gov

These metabolites can be more reactive than the parent compound. For example, research on 3,3′,5,5′-Tetrabromobiphenyl (BB-80) has suggested that its hydroxylated metabolite (OH-BB-80) may exhibit greater developmental toxicity in zebrafish. mdpi.com This metabolic activation can lead to the formation of reactive intermediates capable of binding to DNA and other macromolecules, thereby enhancing the carcinogenic potential of the original compound. nih.gov

Oxidative Stress Induction and Reactive Oxygen Species Generation

A common mechanism of toxicity for many brominated compounds is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com

Studies on various brominated flame retardants have demonstrated their capacity to induce oxidative stress. For instance, certain bromophenols have been shown to increase ROS levels and cause oxidative damage to lipids and proteins in human peripheral blood mononuclear cells. researchgate.net Similarly, exposure to BB-80 and its hydroxylated metabolite increased ROS levels in zebrafish larvae in a dose-dependent manner. mdpi.com Excessive ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cellular dysfunction and toxicity. nih.gov This mechanism is considered a potential pathway for the adverse health effects observed with exposure to this class of chemicals. nih.gov

Disruption of Cellular Signaling Pathways (e.g., Calcium Homeostasis, Kinase Cascades)

PBBs can disrupt normal cellular function by interfering with critical signaling pathways. As mentioned, the activation of the AhR by PBBs can have far-reaching consequences on gene expression, affecting a multitude of signaling cascades involved in cell growth, differentiation, and apoptosis. nih.gov

Disruption of key signaling pathways is a hallmark of cancer and other diseases. nih.gov For example, abnormal activation of pathways like the PI3K/Akt/mTOR and MAPK cascades is frequently observed in cancer cells, promoting uncontrolled cell proliferation and survival. nih.gov Research on the PBB congener BB-80 and its metabolite has shown they can mediate immunotoxicity via the TLR4/NF-κB signaling pathway in zebrafish. mdpi.com While the specific effects of this compound on pathways like calcium homeostasis or specific kinase cascades are not detailed in the available literature, the established interaction of PBBs with the AhR suggests a broad potential to dysregulate cellular signaling. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | PBB |

| 3,3′,5,5′-Tetrabromobiphenyl | BB-80 |

| Monohydroxylated 3,3′,5,5′-Tetrabromobiphenyl | OH-BB-80 |

| Polybrominated Biphenyls | PBBs |

| Polybrominated Diphenyl Ethers | PBDEs |

| Tetrabromobisphenol A | TBBPA |

| Guanine |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Toxicological Endpoints

QSAR and SAR studies are computational and statistical methods used to correlate the chemical structure of a compound with its biological activity or toxicity. For PBBs, these studies are crucial for predicting the potential hazards of the 209 different congeners, many of which have not been individually tested.

Correlation between Bromine Substitution Pattern and Toxic Potency

The toxicity of PBBs is largely dependent on the number and position of bromine atoms on the biphenyl (B1667301) structure. This relationship is a cornerstone of SAR studies for this class of compounds. Generally, the most potent PBBs are those with bromine atoms in the meta and para positions and few or no ortho substitutions. This arrangement allows the biphenyl rings to adopt a planar or coplanar configuration, which is a key requirement for binding to the aryl hydrocarbon receptor (AhR), a critical step in mediating many of the toxic effects of these compounds.

While this general principle is well-established, specific data correlating the 2,3',5-bromine substitution pattern of this compound to a specific toxic potency is not available in the reviewed literature. Without experimental data on its AhR binding affinity or other toxicological endpoints, its position within the broader SAR of PBBs cannot be definitively established.

Predictive Modeling for Toxicity of PBB Congeners and Metabolites

Predictive toxicology models, including QSAR, are valuable tools for estimating the toxicity of untested chemicals like many PBB congeners. These models are built using experimental data from a series of related compounds to establish a mathematical relationship between chemical structure and toxicity.

A thorough search of scientific databases did not yield any specific predictive models for the toxicity of this compound. While general PBB QSAR models exist, they are often focused on congeners that were prevalent in commercial mixtures or those with known high toxicity. The absence of this compound from these modeling studies means that its toxic potential cannot be reliably predicted using current models. The development of such a model would require the generation of experimental data for this specific congener.

Computational Chemistry and in Silico Modeling Approaches for Polybrominated Biphenyls

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations serve as a fundamental tool in the computational analysis of polybrominated biphenyls (PBBs), including 2,3',5-Tribromobiphenyl. These methods, grounded in quantum mechanics, allow for the detailed investigation of molecular characteristics that are otherwise difficult to probe experimentally. bohrium.comnih.govjstar-research.com They provide critical insights into the electronic structure, geometry, and energetic properties of these compounds, which are essential for understanding their behavior and potential toxicity. bohrium.comnih.govjstar-research.com

Determination of Energy Barriers for Debromination Reactions

A significant application of quantum chemical calculations is in determining the energy barriers for the reductive debromination of PBBs, a key pathway for their environmental degradation. mdpi.comresearchgate.netnih.gov Understanding these energy barriers helps in predicting the persistence and transformation products of specific PBB congeners. mdpi.comresearchgate.netnih.gov

Research has shown that the position of bromine atoms significantly influences the energy required for their removal. Generally, debromination is more energetically favorable at the meta and para positions compared to the sterically hindered ortho positions. mdpi.comnih.gov Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the activation energies for these reactions. For example, calculations on PBB-153 (2,2',4,4',5,5'-Hexabromobiphenyl) have been used to extrapolate the photodegradation pathways for other PBBs. mdpi.comresearchgate.netnih.gov The lower the calculated energy barrier for a specific debromination step, the more likely that reaction is to occur. mdpi.comresearchgate.netnih.gov While specific energy barrier data for this compound was not found, the principles derived from studies on other congeners, like PBB-29 (2,4,5-Tribromobiphenyl), indicate that the para-bromine substituent is often preferentially removed during photolysis. researchgate.net

| Number of Debrominations | Debromination Sites | Energy Barrier (a.u.) |

|---|---|---|

| 1 | 2 | 0.001 |

| 1 | 4 | 0.027 |

| 1 | 5 | 0.027 |

| 2 | 2, 2' | 0.011 |

| 2 | 2, 5 | 0.163 |

| 2 | 2, 4 | 0.164 |

Data sourced from a study on the photodegradation pathways of PBB-153. mdpi.comresearchgate.net

Analysis of Molecular Electrostatic Potential and Steric Conformation

Quantum chemical calculations are also employed to analyze the molecular electrostatic potential (MEP) and steric conformation of PBBs. The MEP maps the electronic density, identifying electron-rich and electron-poor regions that govern a molecule's non-covalent interactions with biological targets like receptors and enzymes. nih.gov

The three-dimensional structure, or steric conformation, is critical to the biological activity of PBBs. The dihedral angle between the two phenyl rings is dictated by the bromine substitution pattern. Ortho-substituted congeners exhibit a more twisted, non-planar conformation due to steric hindrance. This twisting affects their ability to bind to receptors like the aryl hydrocarbon receptor (AhR), a key mediator of toxicity for many halogenated aromatic compounds. For instance, a 3D-QSAR study on polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, used Comparative Molecular Field Analysis (CoMFA) to analyze steric and electrostatic fields. pjoes.com The analysis of PCB-52 showed that reducing the volume of substituents at certain positions could improve specific molecular properties, highlighting the importance of steric factors. pjoes.com

Molecular Dynamics Simulations for Environmental Fate Prediction

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, offering predictions on the environmental fate of PBBs. nih.govbris.ac.uk By simulating the interactions of a PBB congener with its surrounding environment at an atomic level, MD can predict its partitioning between different environmental compartments like air, water, and organic matter. nih.govbris.ac.uk

Modeling of Partitioning Behavior (e.g., Octanol-Air Partition Coefficients)

A key parameter in assessing the environmental fate of semi-volatile organic compounds is the octanol-air partition coefficient (Koa). science.govuniversiteitleiden.nl This coefficient describes the distribution of a chemical between the air and an organic phase (represented by octanol) and is crucial for predicting long-range atmospheric transport. science.govuniversiteitleiden.nl

MD simulations can be used to model this partitioning behavior. rsc.org By simulating a system containing the PBB, octanol (B41247), and air, the equilibrium distribution of the molecule can be determined, yielding a calculated Koa value. rsc.org These values are essential inputs for larger environmental fate and transport models. Experimental determination of Koa for several PBB congeners has been performed using gas chromatographic retention time techniques, and these experimental values serve as a benchmark for computational models. science.gov For example, the internal energies of phase change from octanol to air (ΔOA_U) for six PBBs, including PBB-31 (2,4',5-Tribromobiphenyl), were calculated to be in the range of 74 to 116 kJ mol⁻¹. science.gov

In Silico Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico toxicology, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, offers a computational alternative to traditional toxicity testing. biochempress.comstanford.edumulticase.com These methods predict the toxic effects of chemicals based on their molecular structure, which is especially useful for a large class of compounds like the 209 PBB congeners. biochempress.com

Predictive Models for Human and Ecological Toxicity Endpoints

QSAR models establish a mathematical link between the structural or physicochemical properties of chemicals and their biological activity. biochempress.comresearchgate.net For PBBs, these models can predict various toxicity endpoints, such as carcinogenicity, developmental toxicity, and neurotoxicity. mdpi.comnih.gov

These predictive models often utilize molecular descriptors derived from quantum chemical calculations, including molecular shape, electronic properties from MEP analysis, and partition coefficients. mdpi.comnih.gov By correlating these descriptors with known toxicity data for a set of PBBs, a model can be developed to estimate the toxicity of untested congeners. mdpi.comnih.gov For example, 3D-QSAR models have been successfully constructed to assess multiple human toxicity risks of PBBs, demonstrating robust predictive abilities with q² values exceeding 0.5 and r²_pred values over 0.6. mdpi.comresearchgate.net These models have highlighted that developmental toxicity is a theoretically significant risk for the transformation products of PBBs. mdpi.comnih.govresearchgate.net One study identified PBB-153 as the most significant pollutant among ten with developmental toxicity, based on its main effects. researchgate.net

| Toxicity Endpoint | q² | R² | r²_pred |

|---|---|---|---|

| Carcinogenicity | 0.827 | 0.994 | 0.853 |

| Developmental Toxicity | 0.818 | 0.966 | 0.856 |

| Hepatotoxicity | 0.836 | 0.990 | 0.784 |

| Epigenotoxicity | 0.895 | 0.991 | 0.633 |

| Neurotoxicity | 0.807 | 0.995 | 0.915 |

| Immunotoxicity | 0.825 | 0.993 | 0.810 |

Data sourced from a study on the extrapolation of PBBs environmental transformation mechanisms and toxicity risks. mdpi.comresearchgate.net

Development of Three-Dimensional QSAR/QSPR Models

The application of three-dimensional quantitative structure-activity relationship (3D-QSAR) and quantitative structure-property relationship (3D-QSPR) models is crucial for understanding and predicting the behavior and effects of polybrominated biphenyls (PBBs) without exhaustive experimental testing. These computational models build a mathematical correlation between the biological activity or physicochemical properties of a series of compounds and their three-dimensional structural features.

One notable development in this area is the creation of a novel three-dimensional quantitative structure-double-activities relationship (3D-QSA²R) model. pjoes.com This model was designed to characterize the long-range migration ability of polyhalogenated biphenyls by simultaneously considering two key properties: the octanol-air partition coefficient (KOA) and the liquid-phase vapor pressure (PL). pjoes.com To unify these two activities into a single comprehensive metric (Z), a log-normalized method was employed. pjoes.com The study included this compound (PBB-26) among the training set compounds to build the model. pjoes.com

The model was developed using the Comparative Molecular Field Analysis (CoMFA) method, which calculates steric and electrostatic fields around the aligned molecules. The resulting CoMFA model demonstrated strong stability and predictive power. pjoes.com Key statistical metrics for the model included a high non-cross-validation coefficient (R²) of 0.999 and a low standard error of estimate (SEE) of 0.007. pjoes.com The model's external predictive capability was validated with a cross-validation coefficient (Q²) of 0.902 and a standard error of prediction (SEP) of 0.062, indicating a high degree of robustness. pjoes.com

| Compound Name | IUPAC Name | Z (Experimental) | Z (Predicted) | Residual |

| This compound (PBB-26) | 2-bromo-1-(3,5-dibromophenyl)benzene | 0.52 | 0.47 | -9.62 |

| 2,4',5-Tribromobiphenyl (PBB-31) | 4-bromo-1-(2,5-dibromophenyl)benzene | 0.53 | 0.53 | 0.00 |

| 2,2',4,5'-Tetrabromobiphenyl (PBB-49) | 2,4-dibromo-1-(2,5-dibromophenyl)benzene | 0.60 | 0.61 | 1.67 |

| 2,2',4,5',6-Pentabromobiphenyl (PBB-103) | 2,6-dibromo-1-(2,4,5-tribromophenyl)benzene | 0.67 | 0.66 | -1.49 |

| Data sourced from a 3D-QSA²R modeling study on polyhalogenated biphenyls. pjoes.com |

These 3D-QSAR models are also instrumental in assessing the potential human toxicity risks of PBBs and their transformation byproducts, including carcinogenicity, developmental toxicity, and hepatotoxicity. mdpi.comresearchgate.net By correlating molecular structure with toxicological endpoints, these models serve as powerful tools for prioritizing hazardous compounds and guiding the design of safer alternatives. mdpi.comresearchgate.net

Modeling of Receptor-Ligand Interactions

Understanding the toxic mechanisms of PBBs at a molecular level often involves modeling their interactions with biological receptors. A primary target for many PBB congeners is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in metabolism. cdc.gov

The binding affinity of a PBB congener to the AhR is strongly related to its molecular structure, particularly its degree of planarity. cdc.gov Computational modeling helps to elucidate these structure-receptor binding relationships. For instance, studies have shown that coplanar PBBs, such as 3,3',4,4'-tetrabromobiphenyl (B1219524) (PBB 77), can bind effectively to the AhR, displacing the natural ligand. cdc.gov In contrast, non-coplanar congeners with bromine atoms at the ortho positions, such as 2,2',5,5'-tetrabromobiphenyl (B1214240) (BB 52), are less active competitors for the receptor due to steric hindrance that prevents a planar conformation. cdc.gov this compound contains one ortho-substituted bromine, suggesting an intermediate binding potential that can be explored through detailed modeling.

Receptor-ligand interaction modeling is also applied to understand the biometabolism of PBBs. For example, modeling the non-bonding interactions between PBB-80 and metabolic enzymes confirmed that the compound was metabolized to generate ortho-site hydroxylation products. mdpi.comresearchgate.net Such models are critical for predicting the formation of hydroxylated metabolites, which can exhibit different or greater toxicity than the parent compounds. These in silico techniques allow researchers to visualize and quantify the fit of a ligand within a receptor's binding pocket, providing insights into the forces driving the interaction and informing predictions about metabolic fate. mdpi.comresearchgate.net

Pathway Extrapolation Modeling for Environmental Transformations

Computational models are essential for predicting the environmental fate of PBBs by extrapolating their transformation pathways. These in silico methods can simulate various degradation processes, including photodegradation, microbial degradation, combustion oxidation, and in vivo metabolism. mdpi.comresearchgate.net

Photodegradation: The photodegradation pathways of PBBs can be deduced by calculating the energy barriers for the cleavage of carbon-bromine bonds. A lower energy barrier indicates a more likely point of debromination. mdpi.comresearchgate.net For highly brominated congeners like PBB-153, models predict that debromination occurs sequentially, often starting at the ortho positions, to produce lower-brominated biphenyls. mdpi.comresearchgate.net Through this process, more complex PBBs can degrade into simpler congeners, including various forms of tribromobiphenyl.

Microbial Degradation: Reductive debromination by microorganisms is another significant transformation route. Models suggest that PBBs such as PBB-153 are debrominated at the meta- or para-sites, which are more accessible to microbial enzymes. mdpi.com This process leads to the formation of congeners like PBB-47 and PBB-52, which can be further debrominated to tribromobiphenyls like PBB-17 and PBB-18. mdpi.com

Metabolism and Combustion: In silico models also extrapolate biometabolic pathways, such as the hydroxylation of PBBs, and the products formed during high-temperature combustion, which can include highly toxic polybrominated dibenzofurans (PBDFs). mdpi.comresearchgate.net

By combining these modeling approaches, a comprehensive picture of the environmental lifecycle of PBBs can be constructed. This allows for the prediction of the formation of various transformation products and an assessment of their subsequent toxicity risks. mdpi.comresearchgate.net

| Transformation Pathway | Modeling Approach | Predicted Products/Outcomes |

| Photodegradation | Calculation of debromination energy barriers | Lower-brominated PBBs (e.g., tribromobiphenyls) |

| Microbial Degradation | Reductive debromination pathway analysis | Lower-brominated PBBs (e.g., PBB-17, PBB-18) from higher congeners |

| In Vivo Metabolism | Receptor-ligand interaction and non-bonding force analysis | Hydroxylated metabolites (e.g., OH-PBBs) |

| Combustion Oxidation | Reaction pathway extrapolation | Polybrominated dibenzofurans (PBDFs) |

| This table summarizes the use of pathway extrapolation modeling for various environmental transformations of PBBs. mdpi.comresearchgate.net |

Research Gaps and Future Directions in 2,3 ,5 Tribromobiphenyl and Pbb Studies

Elucidation of Uncharacterized Biotransformation Pathways and Metabolites

While it is known that PBBs can be metabolized by cytochrome P-450 enzymes, the complete picture of their biotransformation is far from clear. nih.gov The metabolic fate of many PBB congeners, including 2,3',5-tribromobiphenyl, remains largely uncharacterized. A critical research gap is the identification of all metabolites formed through various biological processes. For instance, studies on other halogenated compounds have shown that processes like demethylation can be a key step in their biotransformation, leading to the formation of intermediate products that can then undergo further changes. nih.gov

Future research should focus on:

Identifying Novel Metabolites: Employing advanced analytical techniques to identify previously unknown metabolites of this compound and other PBBs in various biological systems.

Characterizing Metabolic Pathways: Investigating the specific enzymatic pathways responsible for the biotransformation of these compounds, including the role of gut microbiota. hyphadiscovery.com

Understanding Transformation Product Toxicity: Evaluating the toxicological properties of the identified metabolites, as some may be more or less toxic than the parent compound. For example, studies have shown that the transformation products of some PBBs can have significant carcinogenic and developmental toxicity risks. mdpi.comresearchgate.net

Comprehensive Assessment of Long-Term Ecological and Human Health Impacts

The long-term consequences of exposure to this compound and other PBBs are not fully understood. While acute effects have been studied to some extent, the chronic impacts on ecosystems and human health require more in-depth investigation. ndl.go.jp PBBs are known to accumulate in lipid-rich tissues, and their persistence raises concerns about their long-term effects. nih.gov

Key areas for future research include:

Chronic Toxicity Studies: Conducting long-term studies to assess the effects of low-level, chronic exposure to this compound on various organisms and across generations.